3-Methyl-2-propionyl-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-propionyl-benzoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the third position and a propionyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-propionyl-benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzoic acid with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
3-Methylbenzoic acid+Propionyl chlorideAlCl33-Methyl-2-propionyl-benzoic acid
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-propionyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-Methyl-2-carboxybenzoic acid.
Reduction: 3-Methyl-2-propionylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methyl-2-propionyl-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Methyl-2-propionyl-benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzoic acid: Lacks the propionyl group, making it less reactive in certain chemical reactions.
2-Propionylbenzoic acid: Lacks the methyl group, which affects its chemical properties and reactivity.
3-Methyl-4-propionylbenzoic acid: Has the propionyl group at a different position, leading to different chemical behavior.
Uniqueness
3-Methyl-2-propionyl-benzoic acid is unique due to the specific positioning of the methyl and propionyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
92945-59-0 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-methyl-2-propanoylbenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-3-9(12)10-7(2)5-4-6-8(10)11(13)14/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
NHDLALXDVHJCQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.